molecular formula C12H9NaO2S B12646425 Sodium (2-naphthylthio)acetate CAS No. 93857-64-8

Sodium (2-naphthylthio)acetate

Cat. No.: B12646425
CAS No.: 93857-64-8
M. Wt: 240.26 g/mol
InChI Key: MUPVREPNMPZHGK-UHFFFAOYSA-M
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Description

Sodium (2-naphthylthio)acetate: is a chemical compound with the molecular formula C12H9NaO2S. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a naphthylthio group attached to an acetate moiety, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium (2-naphthylthio)acetate can be synthesized through the reaction of 2-naphthylthiol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or other purification techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Sodium (2-naphthylthio)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.

    Substitution: The acetate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the acetate group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium (2-naphthylthio)acetate has a wide range of applications in scientific research, including:

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of various naphthylthio derivatives.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
  • Used in biochemical assays to study enzyme activity and inhibition.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the formulation of certain types of coatings and adhesives.

Mechanism of Action

The mechanism of action of sodium (2-naphthylthio)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The naphthylthio group is particularly important for binding to active sites and modulating enzyme activity. Additionally, the acetate moiety can influence the compound’s solubility and reactivity, further affecting its biological and chemical behavior.

Comparison with Similar Compounds

    2-Naphthol: A related compound with a hydroxyl group instead of a thio group. It is used in the synthesis of various organic molecules and has different reactivity and applications.

    Sodium acetate: A simpler acetate compound without the naphthylthio group. It is widely used in buffer solutions and as a reagent in organic synthesis.

Uniqueness: Sodium (2-naphthylthio)acetate is unique due to the presence of both the naphthylthio and acetate groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in different fields, making it a versatile and valuable compound in scientific research and industry.

Properties

CAS No.

93857-64-8

Molecular Formula

C12H9NaO2S

Molecular Weight

240.26 g/mol

IUPAC Name

sodium;2-naphthalen-2-ylsulfanylacetate

InChI

InChI=1S/C12H10O2S.Na/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7H,8H2,(H,13,14);/q;+1/p-1

InChI Key

MUPVREPNMPZHGK-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SCC(=O)[O-].[Na+]

Origin of Product

United States

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